Cas no 24463-31-8 ((2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)
(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline Chemical and Physical Properties
Names and Identifiers
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- (2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
- (S)-1,2,3,4-tetrahydro-2-methylquinoxaline
- A912051
- SCHEMBL15508279
- (2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline
- Quinoxaline, 1,2,3,4-tetrahydro-2-methyl-, (2S)-
- (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline
- (S)-2-Methyl-1,2,3,4-tetrahydrochinoxalin
- PFGRBAYSEQEFQN-ZETCQYMHSA-N
- DTXSID00446323
- 24463-31-8
- AKOS006350114
-
- MDL: MFCD19217092
- Inchi: 1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m0/s1
- InChI Key: PFGRBAYSEQEFQN-ZETCQYMHSA-N
- SMILES: N1C2C=CC=CC=2NC[C@@H]1C
Computed Properties
- Exact Mass: 148.100048391g/mol
- Monoisotopic Mass: 148.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 24.1Ų
(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221318-1g |
(S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-31-8 | 97% | 1g |
$410 | 2021-08-04 | |
| Alichem | A449039877-1g |
(S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-31-8 | 95% | 1g |
$442.38 | 2023-09-02 | |
| Chemenu | CM221318-1g |
(S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-31-8 | 97% | 1g |
$526 | 2024-07-28 | |
| Ambeed | A708225-1g |
(S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-31-8 | 97% | 1g |
$438.0 | 2024-07-28 |
(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline Suppliers
(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on (2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
(2S)-1,2,3,4-Tetrahydro-2-Methyl-Quinoxaline: A Comprehensive Overview
The compound with CAS No. 24463-31-8, commonly referred to as (2S)-1,2,3,4-tetrahydro-2-methyl-quinoxaline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoxaline family, which is a class of heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science.
Quinoxaline derivatives have been extensively studied due to their unique electronic properties and potential as building blocks for more complex molecular architectures. The (2S) configuration of this compound introduces a chiral center, which is crucial for its stereochemical properties and biological activity. Recent studies have highlighted the importance of chirality in drug design, particularly in optimizing pharmacokinetics and minimizing adverse effects.
The synthesis of (2S)-1,2,3,4-tetrahydro-2-methyl-quinoxaline involves a series of carefully controlled reactions that ensure the preservation of stereochemistry. Researchers have employed various methodologies, including catalytic asymmetric hydrogenation and enantioselective reductions, to achieve high enantiomeric excess in the final product. These advancements have significantly improved the scalability and cost-effectiveness of the synthesis process.
In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated as a potential lead compound in the development of anti-cancer agents due to its ability to modulate key cellular pathways involved in tumor progression. Additionally, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Recent breakthroughs in computational chemistry have further enhanced our understanding of the molecular interactions of (2S)-1,2,3,4-tetrahydro-2-methyl-quinoxaline. Advanced molecular modeling techniques have provided insights into its binding affinities with various biological targets, paving the way for more targeted drug design strategies.
In conclusion, (2S)-1,2,3,4-tetrahydro-2-methyl-quinoxaline represents a valuable addition to the arsenal of chemical tools available for research and development. Its chiral properties and versatile applications position it as a key player in future advancements across multiple disciplines.
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